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Compound of Interest

Compound Name: 3-Iodo-4-methyl-1H-indazole

Cat. No.: B1593265 Get Quote

The indazole nucleus is a well-established "privileged structure" in medicinal chemistry, forming

the core of numerous biologically active compounds, including approved therapeutics like the

kinase inhibitor Pazopanib.[1] This bicyclic heterocycle, composed of a fused benzene and

pyrazole ring, is adept at forming key hydrogen bond interactions within biological targets.[1][2]

The subject of this guide, 3-Iodo-4-methyl-1H-indazole, is a specifically functionalized

derivative of significant interest. Its value lies in the precise arrangement of its substituents:

The indazole core provides the foundational scaffold for molecular recognition.

The iodo group at the 3-position acts as a versatile synthetic handle. Iodine is an excellent

leaving group in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki,

Sonogashira, Buchwald-Hartwig), enabling the late-stage introduction of diverse molecular

fragments to explore the chemical space around the core.[2][3]

The methyl group at the 4-position serves to modulate the electronic properties and steric

profile of the molecule, influencing its binding affinity and selectivity for target proteins.

This combination makes 3-Iodo-4-methyl-1H-indazole a valuable starting material, particularly

in the synthesis of targeted therapies like kinase inhibitors and as a building block for protein

degraders.[4]

Physicochemical Properties
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While extensive experimental data for this specific isomer is not always aggregated, its

properties can be reliably calculated or inferred from closely related analogues. These

parameters are fundamental for planning synthetic transformations, purification, and

formulation.

Property Value Source

CAS Number 885522-63-4 [4][5]

Molecular Formula C₈H₇IN₂ [4][5]

Molecular Weight 258.06 g/mol [5][6][7]

Appearance
Expected to be a solid at room

temperature
[8]

Solubility

Expected to be soluble in

organic solvents like DMSO,

DMF, and alcohols

[8][9]

Storage
Room temperature, protect

from light
[4][7]

Commercial Availability for Research Applications
3-Iodo-4-methyl-1H-indazole is commercially available from several chemical suppliers,

positioning it as an accessible building block for research and development laboratories. It is

crucial to note that this compound is typically sold for professional research and manufacturing

use only and is not intended for medical or consumer applications.[4][5]

Supplier Purity
Available
Quantities

CAS Number

Aladdin Scientific min 97% 1 gram 885522-63-4[4]

Santa Cruz

Biotechnology
Research Grade Inquire 885522-63-4[5]
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Note: Availability and product specifications are subject to change. Researchers should always

consult the supplier's certificate of analysis for lot-specific data.

Synthesis and Chemical Reactivity
Synthetic Strategy: Regioselective Iodination
The synthesis of specifically substituted indazoles presents a common challenge:

regioselectivity.[10] Direct electrophilic iodination of an indazole core can lead to a mixture of

isomers, as different positions on the ring system exhibit varying degrees of nucleophilicity.[10]

[11]

For 3-Iodo-4-methyl-1H-indazole, the most logical synthetic approach begins with the

commercially available 4-methyl-1H-indazole. The key transformation is the selective

introduction of an iodine atom at the C3 position. The C3 position of the indazole ring is often

the most reactive towards electrophiles.[10]

Plausible Synthesis of 3-Iodo-4-methyl-1H-indazole

4-methyl-1H-indazole
(Starting Material)

Iodinating Agent
(e.g., I₂, NIS)

+ Base (e.g., KOH)
in Solvent (e.g., DMF)

 Electrophilic
Iodination 3-Iodo-4-methyl-1H-indazole

(Target Compound)
 Reaction Workup & Purification

(e.g., Column Chromatography)
 Isolation 

Click to download full resolution via product page

Caption: Plausible synthetic workflow for 3-Iodo-4-methyl-1H-indazole.

Experimental Protocol: Iodination of 4-methyl-1H-
indazole
This protocol is a representative method adapted from general procedures for indazole

iodination.[12] It is a self-validating system; progress can be monitored by Thin-Layer
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Chromatography (TLC), and the final product's identity must be confirmed by analytical

methods like NMR and Mass Spectrometry.

Materials:

4-methyl-1H-indazole

Potassium hydroxide (KOH)

Iodine (I₂)

N,N-Dimethylformamide (DMF)

Sodium thiosulfate (Na₂S₂O₃)

Potassium carbonate (K₂CO₃)

Ethyl acetate (EtOAc)

Hexanes

Deionized water

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: To a solution of 4-methyl-1H-indazole (1.0 eq) in DMF, add potassium

hydroxide (2.0 eq) and stir at room temperature until the base fully dissolves.

Addition of Iodine: In a separate flask, dissolve iodine (1.5 eq) in a minimal amount of DMF.

Add this iodine solution dropwise to the reaction mixture at room temperature.

Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the

starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The

reaction is typically complete within 3-5 hours.
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Workup: Once the reaction is complete, pour the mixture into an aqueous solution of sodium

thiosulfate and potassium carbonate to quench the excess iodine and neutralize the base. A

precipitate may form.

Extraction: Extract the aqueous mixture three times with ethyl acetate.

Washing: Combine the organic layers and wash with water, followed by brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate the solvent under reduced pressure to yield the crude product.

Purification: Purify the crude solid by column chromatography on silica gel, using a gradient

of ethyl acetate in hexanes to isolate the desired 3-Iodo-4-methyl-1H-indazole isomer.

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C

NMR, and mass spectrometry.

Core Application in Drug Discovery
The primary utility of 3-Iodo-4-methyl-1H-indazole is as an intermediate for creating diverse

libraries of molecules through cross-coupling reactions.[2] This allows for the systematic

exploration of structure-activity relationships (SAR).

Kinase Inhibitor Synthesis
Many kinase inhibitors bind to the ATP pocket, with a "hinge-binding" motif being crucial for

affinity. The indazole core is an excellent hinge-binder.[2] The 3-iodo group allows for the

attachment of larger moieties that can extend into other regions of the ATP binding site to

enhance potency and selectivity.
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Conceptual Application in Kinase Inhibitor Design

3-Iodo-4-methyl-
1H-indazole

Suzuki-Miyaura
Cross-Coupling

Final Kinase Inhibitor
(Scaffold + R group)

 C-C Bond
Formation 

Aryl/Heteroaryl
Boronic Acid
(R-B(OH)₂)

Kinase ATP
Binding Site

 Binds to Target 

Click to download full resolution via product page

Caption: Use of the building block in synthesizing a targeted kinase inhibitor.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for coupling an aryl boronic acid to the 3-position of

the indazole core.

Materials:

3-Iodo-4-methyl-1H-indazole (1.0 eq)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1593265?utm_src=pdf-body-img
https://www.benchchem.com/product/b1593265?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593265?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aryl boronic acid or pinacol ester (1.2 eq)

Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

Base (e.g., Cesium carbonate, 1.5 eq)

Solvent (e.g., 4:1 Dioxane:Water)

Procedure:

Inert Atmosphere: To a reaction vessel, add the 3-Iodo-4-methyl-1H-indazole, aryl boronic

acid, palladium catalyst, and cesium carbonate.

Degassing: Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three

times.

Solvent Addition: Add the degassed dioxane and water solvent mixture.

Heating: Stir the mixture at an elevated temperature (e.g., 100 °C) under the inert

atmosphere.

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting iodide is

consumed (typically 4-12 hours).

Workup and Purification: After cooling to room temperature, dilute the reaction with water

and extract with an organic solvent like ethyl acetate. Wash, dry, and concentrate the organic

phase. Purify the residue via column chromatography to obtain the final coupled product.

Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for 3-Iodo-4-methyl-1H-indazole is

not always readily available, data from analogous structures (e.g., other iodo-indazoles or

substituted indazoles) can be used to establish prudent laboratory practices.[13][14]

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid dust

formation.[15]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with

side-shields, chemical-resistant gloves, and a lab coat.[14][15]

Toxicology: Substituted indazoles may be harmful if swallowed, cause skin irritation, and

cause serious eye irritation.[6][14]

First Aid:

Inhalation: Move to fresh air.[15]

Skin Contact: Immediately wash off with plenty of water.[14]

Eye Contact: Rinse cautiously with water for several minutes.[13]

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[14]

Conclusion
3-Iodo-4-methyl-1H-indazole is a commercially accessible and highly valuable building block

for medicinal chemistry and drug discovery. Its strategic combination of a privileged indazole

scaffold and a synthetically versatile iodo group provides a direct route for the synthesis of

complex molecules targeting a range of biological systems. Understanding its synthesis,

reactivity, and proper handling is key to unlocking its full potential in the development of novel

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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